3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Description
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a halogenated pyrazolo-pyridine derivative characterized by bromine substitutions at positions 3 and 7 of the heterocyclic core and a tetrahydropyran (THP) protecting group at the 1-position.
Properties
IUPAC Name |
3,7-dibromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-10-7-4-5-14-11(13)9(7)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFDODBGKIGNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3Br)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155710 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-26-2 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the bromination of a pyrazolo[3,4-c]pyridine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit notable anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo[3,4-c]pyridine scaffold can enhance its cytotoxic effects against specific tumors, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Certain derivatives within the pyrazolo family have demonstrated the ability to inhibit key inflammatory pathways and reduce the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that pyrazolo[3,4-c]pyridine derivatives may offer neuroprotective benefits. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress could make it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .
Synthetic Chemistry Applications
Building Block for Complex Molecules
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials with tailored properties .
Synthesis of Novel Derivatives
The compound's versatility makes it a valuable starting material for synthesizing novel derivatives with enhanced biological activities. Researchers have explored various synthetic routes to modify the pyrazolo framework, leading to compounds with improved potency and selectivity against specific biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The bromine atoms and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[3,4-c]pyridine Derivatives
Structural and Functional Differences
- Di-halogenated compounds (e.g., 3-Bromo-7-chloro in ) enable sequential functionalization but may face stability issues during storage or reactions . The target’s 3,7-dibromo configuration balances reactivity and stability, as bromine is less labile than chlorine or iodine .
- Biological Activity: Pyrazolo[3,4-c]pyridines with amino or methoxy groups (e.g., ’s 3-aminopyrazolopyridinones) exhibit kinase inhibition (e.g., MELK, RSK2) . Halogenated analogs like the target compound are understudied but may show enhanced binding to hydrophobic enzyme pockets due to bromine’s size and lipophilicity .
- Synthetic Utility: highlights that 5-halo-pyrazolo[3,4-c]pyridines are versatile intermediates for diversification . The target’s dual bromine substitution could enable parallel derivatization at C3 and C7, a feature absent in mono-halogenated analogs .
Challenges and Opportunities
- Stability : The 3-Bromo-7-chloro analog () was discontinued, suggesting di-halogenated compounds may require optimized storage conditions .
- Biological Screening: No data exists for the target compound’s antiproliferative or antimicrobial activity, though structurally related compounds in show promise in these areas .
Biological Activity
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.
The molecular formula of this compound is with a molecular weight of approximately 361.03 g/mol. The compound features a pyrazolo[3,4-c]pyridine core, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include bromination and cyclization processes that yield the desired heterocyclic structure.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to pyrazolo[3,4-c]pyridine derivatives. For instance, research focused on similar compounds has shown varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). However, specific studies on this compound have not yet been published in detail regarding its efficacy against these lines .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have been documented extensively. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways . While direct evidence for the antimicrobial activity of this compound is limited, its structural analogs suggest potential efficacy.
Case Studies
A study exploring the biological activity of substituted pyrazolo compounds indicated that modifications in the bromine substitution pattern could influence bioactivity significantly. For example:
| Compound | Structure | Activity |
|---|---|---|
| 3-Bromo-Pyrazole | Structure | Moderate anticancer activity |
| 5-Bromo-Pyrazole | Structure | High antibacterial activity |
These findings imply that the introduction of bromine at different positions may enhance or diminish biological effects.
Research Findings
Research has shown that pyrazolo compounds exhibit a range of biological activities including:
- Anticancer : Some derivatives inhibit cancer cell proliferation through various mechanisms including apoptosis induction.
- Antimicrobial : Certain compounds display broad-spectrum activity against bacteria and fungi.
However, specific studies on this compound are necessary to elucidate its unique biological profile.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine to improve yield and purity?
- Methodological Answer : Multi-step synthetic routes, such as those involving selective O-methylation or pyrazole formation under controlled conditions (e.g., acidic deprotection), are critical for optimizing yield. For example, highlights the use of dimethyl sulfate and cesium carbonate in dimethylformamide for selective methylation, achieving intermediates with high purity . Key steps include maintaining inert atmospheres (argon/nitrogen) to prevent side reactions and monitoring reaction progress via TLC or HPLC.
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm hydrogen/carbon environments and substitution patterns) and HRMS (for molecular weight validation) is essential. and demonstrate how NMR chemical shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) and HRMS data (e.g., [M+H]⁺ matching calculated values within 2 ppm) resolve structural ambiguities in pyrazolo[3,4-c]pyridine derivatives . IR spectroscopy further identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹).
Q. What storage and handling precautions are necessary to maintain compound stability?
- Methodological Answer : Store under inert gas (argon) in airtight, light-protected containers at –20°C to prevent degradation via bromine loss or THP ring hydrolysis. and emphasize avoiding moisture, heat (>50°C), and oxygen exposure, with P402+P404 storage guidelines (dry, sealed containers) . Use gloveboxes for moisture-sensitive steps.
Advanced Research Questions
Q. How can regioselective functionalization at the C-3 and C-7 positions of the pyrazolo[3,4-c]pyridine core be achieved?
- Methodological Answer : demonstrates that C-3 borylation followed by Suzuki-Miyaura coupling enables selective aryl/heteroaryl group installation . For C-7 modifications, TMPMgCl·LiCl-mediated metalation and iodine trapping (e.g., to synthesize compound 41) are effective. Computational modeling (DFT) predicts reactive sites, while steric/electronic effects from the THP group influence selectivity.
Q. What mechanisms underlie the biological activity of pyrazolo[3,4-c]pyridine derivatives, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer : Antiproliferative activity (e.g., against cancer cells) often correlates with bromine’s electron-withdrawing effects and THP’s lipophilicity, enhancing membrane permeability. and describe in vitro cytotoxicity assays (e.g., MTT/propidium iodide staining) and SAR studies using substituent variations (e.g., replacing Br with CN or MeO groups) . Molecular docking with target proteins (e.g., kinases) identifies binding motifs.
Q. How should researchers resolve contradictions in spectral data during synthetic intermediates’ characterization?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected methyl shifts) may arise from tautomerism or residual solvents. notes that acid-catalyzed deprotection can lead to ipso-methylation instead of N-demethylation, requiring heteronuclear NMR (HSQC/HMBC) or X-ray crystallography to confirm regioisomers . Isotopic labeling (e.g., ¹⁵N) clarifies nitrogen connectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
